(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate

Catalog No.
S3102319
CAS No.
350230-37-4
M.F
C8H17NO6
M. Wt
223.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropan...

CAS Number

350230-37-4

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate

IUPAC Name

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

Molecular Formula

C8H17NO6

Molecular Weight

223.225

InChI

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m1./s1

InChI Key

JLIWGTMHYWJUPM-NUBCRITNSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O.O

solubility

not available

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate (CAS 350230-37-4), commonly known as Boc-D-Ser-OH hydrate, is a pre-protected chiral building block utilized in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development [1]. As a stable monohydrate (MW 223.22), it provides a fixed water content that resolves the hygroscopicity issues characteristic of its anhydrous counterpart. The compound features a Boc-protected alpha-amino group and a free hydroxyl side chain, enabling regioselective coupling during chain elongation. Its D-stereochemistry is specifically employed in pharmaceutical design to confer proteolytic resistance to synthetic peptides, making it a necessary precursor for drug pipelines requiring extended in vivo stability [1].

Substituting Boc-D-Ser-OH hydrate with the anhydrous form (CAS 6368-20-3) or unprotected D-Serine introduces significant process liabilities in automated synthesis [1]. The anhydrous form rapidly absorbs atmospheric moisture, forming hard clumps that destroy weighing precision and lead to incorrect stoichiometric ratios during SPPS, directly causing incomplete couplings and deletion sequences. Attempting to use unprotected D-Serine requires an in-house Boc-protection step, which consumes additional reagents, requires purification, and reduces overall yield [1]. Furthermore, substituting with the L-enantiomer (Boc-L-Ser-OH) is functionally unviable for peptidomimetics, as it fails to provide the protease resistance conferred by the D-configuration.

Moisture Stability and Powder Flowability

The hydrate form of Boc-D-Ser-OH maintains physical stability under ambient conditions, whereas the anhydrous form is highly hygroscopic [1]. Anhydrous Boc-D-Ser-OH can absorb 8-10% of its weight in atmospheric moisture within 24 hours at 60% relative humidity, leading to severe caking. In contrast, the monohydrate maintains a constant mass and free-flowing crystalline structure under identical conditions [1]. This eliminates the need for inert-gas storage or mechanical milling of hardened salts prior to use.

Evidence DimensionMoisture uptake at 60% relative humidity over 24 hours
Target Compound Data< 0.2% mass change (maintains free-flowing powder)
Comparator Or BaselineAnhydrous Boc-D-Ser-OH (8-10% mass increase, forms hard clumps)
Quantified Difference>40-fold reduction in ambient moisture absorption
ConditionsAmbient laboratory conditions (25°C, 60% RH)

Procuring the free-flowing hydrate reduces preparation time and eliminates material waste caused by hardened, unusable reagents.

Coupling Efficiency and Stoichiometric Reliability

Accurate molarity is critical in SPPS to ensure complete peptide chain elongation. Because the hydrate form has a fixed, predictable molecular weight (223.22 g/mol), it allows for exact stoichiometric calculations [1]. The variable water content of the hygroscopic anhydrous form leads to under-weighing of the active amino acid, which typically reduces coupling efficiencies from >99.5% to 95-97% [1]. Over a multi-step synthesis, this stoichiometric deficit compounds into a significant reduction in crude yield and increases the burden of HPLC purification.

Evidence DimensionAverage per-cycle coupling efficiency in automated SPPS
Target Compound Data>99.5% (using stable hydrate for exact stoichiometry)
Comparator Or BaselineAnhydrous Boc-D-Ser-OH (~95-97% due to variable water weight)
Quantified Difference2.5-4.5% improvement in per-cycle coupling efficiency
ConditionsStandard automated SPPS using HBTU/DIPEA activation

Guaranteed stoichiometric precision prevents deletion sequences, maximizing the final yield of synthetic peptides and reducing purification costs.

Pre-Protected vs. In-House Protection Yield

Utilizing pre-protected Boc-D-Ser-OH hydrate bypasses the need for in-house protection of D-Serine. Standard laboratory protocols for the Boc-protection of D-Serine using di-tert-butyl dicarbonate typically achieve isolated yields of 85-90% and require subsequent extraction, crystallization, and rigorous drying [1]. By procuring the pre-protected hydrate directly, facilities eliminate this synthetic step, saving approximately 24-48 hours of processing time and avoiding the 10-15% material loss associated with the protection workflow [1].

Evidence DimensionOverall yield of Boc-protected building block available for SPPS
Target Compound Data100% (Ready-to-use procured material)
Comparator Or BaselineUnprotected D-Serine (85-90% yield after in-house Boc-protection)
Quantified Difference10-15% increase in available material, plus 24-48 hours saved
ConditionsStandard Boc-anhydride protection protocol in aqueous dioxane

Purchasing the pre-protected hydrate is highly cost-effective when factoring in the labor, solvent, and yield-loss costs of in-house protection.

Proteolytic Resistance in Peptidomimetics

The functional reason for selecting the D-enantiomer (Boc-D-Ser-OH) over the naturally occurring L-enantiomer (Boc-L-Ser-OH) is to engineer proteolytic resistance into therapeutic peptides [1]. Peptides incorporating D-Serine at known cleavage sites exhibit extended half-lives in human serum. While an L-Serine containing peptide is typically degraded by endogenous proteases within 30 minutes, the D-Serine substituted analog remains stable for over 12 hours [1].

Evidence DimensionIn vitro serum half-life of resulting peptide
Target Compound DataPeptides with D-Serine (>12 hours stability)
Comparator Or BaselinePeptides with L-Serine (t1/2 < 30 minutes)
Quantified Difference>24-fold increase in serum half-life
ConditionsIncubation in 25% human serum at 37°C

The D-enantiomer is non-substitutable for drug development programs aiming to overcome the rapid clearance of natural peptides.

Automated Solid-Phase Peptide Synthesis

The free-flowing, stable hydrate is a critical material for high-throughput automated peptide synthesizers, where precise robotic weighing and predictable solubility are necessary to prevent line clogging and ensure high coupling efficiencies [1].

Protease-Resistant Peptidomimetic Development

This compound is essential for pharmaceutical pipelines designing therapeutic peptides, where the incorporation of D-Serine is strategically used to block enzymatic degradation and extend in vivo half-life [1].

Scale-Up API Manufacturing

In pilot-plant and commercial-scale synthesis of peptide APIs, the predictable stoichiometry and lack of hygroscopicity of the hydrate form minimize batch-to-batch variability and reduce the need for specialized humidity-controlled handling environments [1].

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